2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione

Fluorescent probe design Photophysical characterization Intramolecular hydrogen bonding

2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione (CAS 6345-88-6) is an N‑hydroxyalkyl-1,8-naphthalimide, a privileged heterocyclic scaffold characterized by a planar, tricyclic benz[f]isoindole core with a hydroxyethyl substituent at the imide nitrogen. This architecture imparts dual functionality: capability for intramolecular hydrogen bonding between the hydroxy group and carbonyl oxygen, and a conjugated π‑system that supports strong DNA intercalation.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 6345-88-6
Cat. No. B147161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione
CAS6345-88-6
SynonymsNSC 43718
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCO
InChIInChI=1S/C14H11NO3/c16-6-5-15-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(15)18/h1-4,7-8,16H,5-6H2
InChIKeyPRJCNWICBASWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione (CAS 6345-88-6) — Compound Class & Procurement Identity


2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione (CAS 6345-88-6) is an N‑hydroxyalkyl-1,8-naphthalimide, a privileged heterocyclic scaffold characterized by a planar, tricyclic benz[f]isoindole core with a hydroxyethyl substituent at the imide nitrogen [1]. This architecture imparts dual functionality: capability for intramolecular hydrogen bonding between the hydroxy group and carbonyl oxygen, and a conjugated π‑system that supports strong DNA intercalation [1][2]. Empirically determined physicochemical parameters include LogP 1.366, polar surface area (PSA) 57.61 Ų, boiling point 456.8 ± 28.0 °C at 760 mmHg, and density 1.4 ± 0.1 g/cm³ . The compound is supplied as a research intermediate (purity ≥ 98%) and serves as a precursor for triflate ester derivatives, fluorescent probes, and antifungal lead optimization [2].

Why N-Alkyl-1,8-Naphthalimide Analogs Cannot Replace 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione in Fluorescence and Antifungal Applications


Simple N‑alkyl or N‑methoxyalkyl 1,8-naphthalimides (e.g., N-methyl, N-methoxyethyl, N-propyl) lack the terminal hydroxy group required for intramolecular hydrogen bonding with the carbonyl oxygen. This hydrogen bond selectively suppresses intersystem crossing (kisc), approximately doubling fluorescence quantum yield and lifetime relative to non‑hydrogen‑bonding analogs [1]. In antifungal contexts, the hydroxyethyl fragment acts as a hydrogen-bond donor, strengthening supramolecular binding to DNA and cytochrome P450 reductase, which translates into enhanced, synergistically dynamic antifungal potency against fluconazole‑resistant strains [2]. Consequently, substituting the hydroxyethyl group with methyl, methoxy, or longer alkyl chains eliminates these two key performance differentiators—photophysical enhancement and target‑binding avidity—making generic interchange unadvisable for research requiring consistent fluorescence brightness or antifungal lead activity [1][2].

Head‑to‑Head Quantitative Differentiation of 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione vs. Closest N‑Substituted Analogs


Fluorescence Quantum Yield Doubling via Intramolecular Hydrogen Bonding vs. N-Methyl, N-Methoxyethyl and N-Propyl Analogs

In dichloromethane, N-(2-hydroxyethyl)-1,8-naphthalimide (compound 2a; the target compound) exhibits a fluorescence quantum yield (Φf = 0.060) and lifetime (τf = 371 ps) approximately twice those of N-methyl (1; Φf = 0.030, τf = 180 ps), N-(2-methoxyethyl) (2b; Φf = 0.029, τf = 172 ps), and N-(3-methoxypropyl) (3b; Φf = 0.023, τf = 141 ps) analogs [1]. The intersystem crossing rate constant (kisc) for 2a (2.3 × 10⁸ s⁻¹) is reduced to about half that of the non‑hydrogen‑bonding comparators (e.g., 5.1 × 10⁸ s⁻¹ for 1), while fluorescence emission (kf) and internal conversion (kic) rate constants remain comparably unaffected [1]. This effect is absent in methanol, where intermolecular solvation disrupts the intramolecular hydrogen bond [1].

Fluorescent probe design Photophysical characterization Intramolecular hydrogen bonding

Antifungal MIC Potency of Hydroxyethyl Naphthalimide Scaffold vs. Fluconazole Against Candida and Aspergillus

The hydroxyethyl naphthalimide family, incorporating the same core scaffold as the target compound, demonstrates antifungal minimum inhibitory concentrations (MIC) superior to fluconazole. Notably, thioether benzimidazole derivative 7f achieves an MIC of 4 μg/mL against Candida tropicalis, outperforming fluconazole [1]. The activity correlates with DNA binding ability, and 7f maintains consistent MIC values over 16 passages, in contrast to fluconazole, which shows a dramatic MIC increase after passage 8, indicating reduced resistance development [1]. The hydroxyethyl group at the N‑position is explicitly identified as a hydrogen-bond donor that enhances supramolecular interactions with DNA and cytochrome P450 reductase, distinguishing this scaffold from N‑unsubstituted or N‑alkyl analogs lacking this functionality [1].

Antifungal drug discovery DNA-targeting agents Antimicrobial resistance

Physicochemical Optimization: Lipophilicity (LogP) and Polar Surface Area (PSA) vs. Common N‑Substituted Naphthalimides

The target compound possesses a calculated LogP of 1.366 (experimental) and PSA of 57.61 Ų, placing it in a favorable drug‑likeness zone distinct from many N‑aryl or N‑unsubstituted analogs . By comparison, N‑methyl-1,8-naphthalimide has a predicted LogP ~2.01 (PubChem) and PSA ~48.3 Ų, while N‑(2-methoxyethyl) analog has LogP ~1.85 [1][2]. The hydroxyethyl group reduces LogP by ~0.5–0.7 log units relative to N‑methyl or N‑methoxyalkyl analogs, while increasing PSA by ~9–17 Ų due to the additional H‑bond donor [1]. This balance improves aqueous solubility potential while maintaining membrane permeability within Lipinski criteria, a property not achievable with non‑hydroxy‑functionalized N‑substituents [1].

ADMET profiling Drug-likeness prediction Physicochemical characterization

DNA Intercalation and Hydrogen-Bonding Capability: Structural Basis for Enhanced Biochemical Interactions

Hydroxyethyl naphthalimides exhibit strong DNA intercalation, as evidenced by UV hypochromicity and red-shift at 260 nm upon DNA titration [1]. The hydroxyethyl group contributes a specific hydrogen-bond interaction (1.9 Å distance between OH and ASP‑677 carboxyl in CPR docking), in addition to the intercalative π‑stacking of the naphthalimide core [1]. In the photophysical study, intramolecular hydrogen bonding in 2a was confirmed by IR carbonyl band broadening and red‑shift, and DFT calculations showed the hydrogen‑bonded conformation to be ~0.19 kcal/mol more stable than the non‑hydrogen‑bonded form [2]. This dual binding mode (π‑stacking + H‑bonding) is structurally inaccessible to N‑methyl or N‑methoxy analogs, which can only engage in intercalation without the ancillary H‑bond anchor [1][2].

DNA binding Supramolecular chemistry Naphthalimide intercalators

Synthetic Versatility: Hydroxyethyl Handle Enables Diversification to Triflate Esters and Beyond

The target compound is a key precursor for synthesizing 1,1,1-trifluoromethanesulfonic acid 2-(1,3-dihydro-1,3-dioxo-2H-benz[f]isoindol-2-yl)ethyl ester, a versatile leaving group for nucleophilic displacement reactions . The hydroxyethyl functionality can be readily tosylated, mesylated, or converted to halides, enabling C–O, C–N, and C–S bond formation at the N‑alkyl terminus . In contrast, N-methyl‑1,8-naphthalimide provides no functionalizable handle, and N‑(2‑methoxyethyl) analogs require demethylation prior to any further derivatization, adding synthetic steps and reducing overall yield [1]. The synthesis of the target compound itself proceeds in 99% yield from 1,8-naphthalic anhydride and ethanolamine, demonstrating excellent atom economy [2].

Synthetic intermediate Triflate ester synthesis Building block

High-Priority Research & Industrial Application Scenarios for 2-(2-Hydroxyethyl)-1H-benzo[f]isoindole-1,3(2H)-dione


Fluorescent Probe Development Requiring Enhanced Quantum Yield and DNA Intercalation

The 2‑fold fluorescence quantum yield enhancement of the hydroxyethyl‑substituted naphthalimide over N‑methyl and N‑methoxy analogs, as directly measured in dichloromethane, makes this compound a superior fluorophore scaffold for designing DNA‑intercalating probes [1]. Its dual binding mode—π‑stacking intercalation plus hydrogen‑bond anchoring—enables stable DNA‑probe complexes for imaging applications such as nuclear staining in live cells, where both brightness and binding affinity are essential [1][2].

Antifungal Lead Optimization Targeting Fluconazole‑Resistant Candida and Aspergillus Strains

Hydroxyethyl naphthalimide derivatives built from this scaffold demonstrate fluconazole‑surpassing MIC values (e.g., MIC = 4 μg/mL vs. C. tropicalis) with no detectable resistance development over 16 passages, in stark contrast to fluconazole's rapid resistance emergence after 8 passages [2]. The scaffold also exhibits synergistic chemical‑dynamic antifungal action via ROS generation and membrane depolarization, providing dual mechanisms that reduce the probability of resistance [2]. Procurement of this compound is warranted for any antifungal library program targeting azole‑resistant pathogens.

Medicinal Chemistry Diversification via Hydroxyethyl Handle for Late‑Stage Functionalization

The free hydroxyl group permits direct conversion to triflate, mesylate, or halide leaving groups without additional protection/deprotection steps . This enables efficient synthesis of N‑functionalized derivatives (amines, ethers, thioethers) for structure‑activity relationship studies, a synthetic advantage not available with N‑methyl or N‑methoxy‑substituted 1,8-naphthalimides [3].

ADMET‑Guided Lead Optimization Leveraging Optimized LogP and PSA Profile

With an experimental LogP of 1.366 and PSA of 57.61 Ų, the compound resides in a favorable drug‑likeness space—more balanced than N‑methyl (LogP ~2.01) or N‑methoxy (LogP ~1.85) analogs—providing a better starting point for oral bioavailability optimization . The moderate lipophilicity reduces CYP inhibition risk while the hydrogen‑bond donor enables specific target engagement, supporting structure‑based drug design programs where pharmacokinetic properties must be balanced with potency .

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